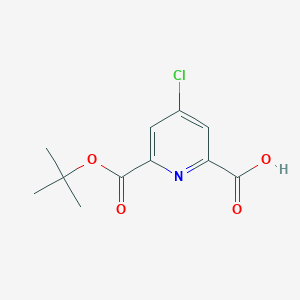
6-(Tert-butoxycarbonyl)-4-chloropicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Tert-butoxycarbonyl)-4-chloropicolinic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group and a chlorinated picolinic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the picolinic acid structure is known for its role in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butoxycarbonyl)-4-chloropicolinic acid typically involves the protection of the amine group with a Boc group followed by chlorination of the picolinic acid. One common method includes:
Protection of the amine group: The amine is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which allow for precise control over reaction conditions and improved safety .
Chemical Reactions Analysis
Types of Reactions
6-(tert-butoxycarbonyl)-4-chloropicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Major Products Formed
Scientific Research Applications
6-(tert-butoxycarbonyl)-4-chloropicolinic acid has various applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(tert-butoxycarbonyl)-4-chloropicolinic acid involves its role as a protecting group and its reactivity in substitution reactions. The Boc group stabilizes the amine, preventing unwanted reactions, while the chlorinated picolinic acid can participate in nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
6-(tert-butoxycarbonyl)-4-bromopicolinic acid: Similar structure but with a bromine atom instead of chlorine.
6-(tert-butoxycarbonyl)-4-fluoropicolinic acid: Contains a fluorine atom instead of chlorine.
Uniqueness
6-(tert-butoxycarbonyl)-4-chloropicolinic acid is unique due to its specific combination of a Boc-protected amine and a chlorinated picolinic acid, which provides distinct reactivity and stability compared to its brominated or fluorinated counterparts .
Properties
CAS No. |
1245648-39-8 |
|---|---|
Molecular Formula |
C11H12ClNO4 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
4-chloro-6-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(16)8-5-6(12)4-7(13-8)9(14)15/h4-5H,1-3H3,(H,14,15) |
InChI Key |
DVYHWIGCSDMVHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=N1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




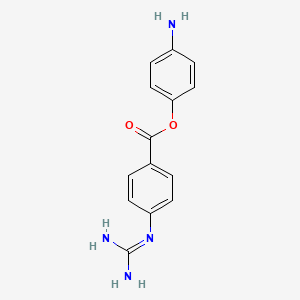

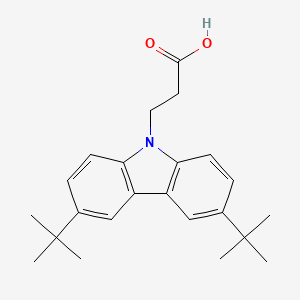
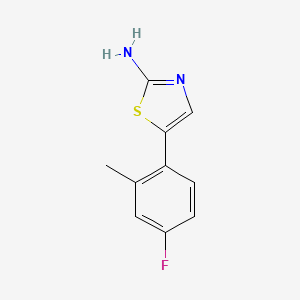
![4-Hydroxy-2-methyl-6-(oxan-4-YL)-6H,7H-pyrido[4,3-D]pyrimidin-7-one](/img/structure/B14015140.png)


![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B14015160.png)
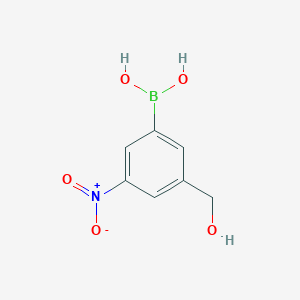
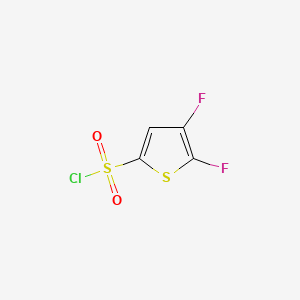
![N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B14015187.png)
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14015190.png)
